![molecular formula C12H17NO B1590240 (2-Piperidin-1-yl-phenyl)methanol CAS No. 87066-94-2](/img/structure/B1590240.png)
(2-Piperidin-1-yl-phenyl)methanol
Overview
Description
2-Piperidin-1-yl-phenylmethanol (also known as 2-PPM) is an organic compound that has been studied for its potential applications in scientific research. It is a colorless, water-soluble, and relatively inexpensive compound, making it an attractive choice for laboratory experiments. 2-PPM has been studied for its ability to act as a catalyst in various organic reactions, its ability to form complexes with metal ions, and its potential as a building block for other compounds. In addition, 2-PPM has been studied for its biochemical and physiological effects, and its potential to be used in drug delivery systems.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Piperidine derivatives like “(2-Piperidin-1-yl-phenyl)methanol” are crucial in the synthesis of various pharmaceutical compounds. They serve as building blocks for creating drugs due to their versatility in chemical reactions. The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are present in more than twenty classes of pharmaceuticals .
Anticancer Agents
Research has shown that piperidine derivatives exhibit significant anticancer properties. They can be used to synthesize compounds that show antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This makes “(2-Piperidin-1-yl-phenyl)methanol” a valuable compound for developing new cancer treatments.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of piperidine derivatives make them suitable for creating treatments against a variety of microbial and fungal infections. The structural flexibility of piperidine allows for the synthesis of compounds that can target and inhibit the growth of harmful bacteria and fungi .
Neuroprotective and Anti-Alzheimer’s Agents
Piperidine derivatives are being explored for their neuroprotective effects and potential in treating neurodegenerative diseases like Alzheimer’s. Their ability to interact with various neurotransmitter systems can lead to the development of drugs that protect neuronal health and improve cognitive functions .
Analgesic and Anti-inflammatory Properties
The analgesic and anti-inflammatory properties of piperidine derivatives are well-documented. They can be used to create pain-relief medications and treatments for inflammatory conditions, offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antiviral and Antimalarial Agents
Piperidine derivatives have shown promise as antiviral and antimalarial agents. Their structural complexity allows for the design of molecules that can interfere with the life cycle of viruses and parasites, providing a pathway for the development of new treatments for viral infections and malaria .
properties
IUPAC Name |
(2-piperidin-1-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFXVEQCVPXALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515417 | |
Record name | [2-(Piperidin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Piperidin-1-yl-phenyl)methanol | |
CAS RN |
87066-94-2 | |
Record name | [2-(Piperidin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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